2-Phenylbenzofuran-3-carboxamide
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Overview
Description
2-Phenylbenzofuran-3-carboxamide is a chemical compound with the molecular formula C15H11NO2. It is a derivative of benzofuran, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylbenzofuran-3-carboxamide can be achieved through several methods. One common approach involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . Another method includes the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale reactions using readily available starting materials and catalysts. The Suzuki–Miyaura coupling reaction is one such method, which employs boron reagents and palladium catalysts to form carbon-carbon bonds . This method is favored for its mild reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
2-Phenylbenzofuran-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
2-Phenylbenzofuran-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Phenylbenzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by scavenging free radicals through hydrogen atom transfer (HAT) mechanisms . Additionally, it may inhibit certain enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzofuran: A closely related compound with similar structural features but lacking the carboxamide group.
Benzofuran-3-carboxamide: Another derivative of benzofuran with a carboxamide group at a different position.
Uniqueness
2-Phenylbenzofuran-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxamide group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C15H11NO2 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-phenyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C15H11NO2/c16-15(17)13-11-8-4-5-9-12(11)18-14(13)10-6-2-1-3-7-10/h1-9H,(H2,16,17) |
InChI Key |
OYJWWSZPYYFNCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C(=O)N |
Origin of Product |
United States |
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